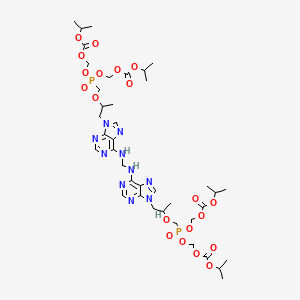

Tetraisopropyl ((((((((methylenebis(azanediyl))bis(9H-purine-6,9-diyl))bis(propane-1,2-diyl))bis(oxy))bis(methylene))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene)) tetracarbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tenofovir Disoproxil Dimer is a derivative of Tenofovir Disoproxil, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV-1 infection and chronic Hepatitis B. The dimer form is an advanced formulation designed to enhance the pharmacokinetic properties and therapeutic efficacy of the parent compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Dimer involves the esterification of Tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. The reaction is typically carried out in a suitable solvent under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of Tenofovir Disoproxil Dimer follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Tenofovir Disoproxil Dimer undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation. These reactions are crucial for its activation and subsequent therapeutic action.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in aqueous solutions, converting the dimer into its active form, Tenofovir.

Oxidation: Involves the use of oxidizing agents like hydrogen peroxide under controlled conditions.

Phosphorylation: Catalyzed by cellular enzymes, converting Tenofovir into its active diphosphate form

Major Products Formed:

Hydrolysis: Produces Tenofovir.

Oxidation: Results in oxidized derivatives of Tenofovir.

Phosphorylation: Yields Tenofovir diphosphate, the active metabolite

Aplicaciones Científicas De Investigación

Tenofovir Disoproxil Dimer has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying nucleotide analogs and their interactions.

Biology: Investigated for its effects on viral replication and cellular mechanisms.

Medicine: Widely used in antiretroviral therapy for HIV-1 and Hepatitis B treatment. .

Industry: Employed in the development of advanced pharmaceutical formulations and drug delivery systems

Mecanismo De Acción

Tenofovir Disoproxil Dimer exerts its effects by inhibiting the viral reverse transcriptase enzyme, which is crucial for the replication of HIV and Hepatitis B viruses. Upon administration, the dimer is hydrolyzed to release Tenofovir, which is then phosphorylated to Tenofovir diphosphate. This active metabolite competes with natural nucleotides, leading to chain termination during viral DNA synthesis .

Comparación Con Compuestos Similares

- Tenofovir Disoproxil Fumarate

- Tenofovir Alafenamide

- Emtricitabine/Tenofovir combinations

Comparison:

- Tenofovir Disoproxil Fumarate: Similar mechanism of action but differs in pharmacokinetics and side effect profile. It is less potent compared to the dimer form .

- Tenofovir Alafenamide: A newer formulation with improved safety and efficacy. It has better intracellular delivery and lower systemic exposure, reducing the risk of side effects .

- Emtricitabine/Tenofovir combinations: These combinations are widely used in antiretroviral therapy and PrEP. They offer a broader spectrum of activity and improved patient compliance .

Tenofovir Disoproxil Dimer stands out due to its enhanced pharmacokinetic properties and therapeutic efficacy, making it a valuable addition to the arsenal of antiviral agents.

Propiedades

Fórmula molecular |

C39H60N10O20P2 |

|---|---|

Peso molecular |

1050.9 g/mol |

Nombre IUPAC |

[1-[6-[[[9-[2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C39H60N10O20P2/c1-24(2)66-36(50)56-18-62-70(54,63-19-57-37(51)67-25(3)4)22-60-28(9)11-48-16-46-30-32(42-14-44-34(30)48)40-13-41-33-31-35(45-15-43-33)49(17-47-31)12-29(10)61-23-71(55,64-20-58-38(52)68-26(5)6)65-21-59-39(53)69-27(7)8/h14-17,24-29H,11-13,18-23H2,1-10H3,(H,40,42,44)(H,41,43,45) |

Clave InChI |

KRLKBWQXBSICEQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-3-phenylpropanoic acid](/img/structure/B13387034.png)

![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)

![N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13387069.png)